molecular formula C8H14O B6599851 5-methyl-4-methylidenehexanal CAS No. 26903-68-4

5-methyl-4-methylidenehexanal

Cat. No. B6599851
CAS RN: 26903-68-4
M. Wt: 126.20 g/mol
InChI Key: IYEKWPXLVDAICX-UHFFFAOYSA-N
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Description

5-methyl-4-methylidenehexanal (5-M4H) is an aldehyde compound with a unique structure. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, fragrances, and flavorings. 5-M4H has recently gained attention due to its potential as a therapeutic agent.

Scientific Research Applications

5-methyl-4-methylidenehexanal has a wide range of scientific research applications. It has been used as a model compound for studying the structure and reactivity of aldehydes and ketones. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. This compound has also been studied as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-methyl-4-methylidenehexanal is not well understood. It is known to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs and other compounds. This compound is also thought to interact with certain G protein-coupled receptors, which are involved in the regulation of many physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors, which may lead to changes in the metabolism of drugs and other compounds. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-methyl-4-methylidenehexanal has several advantages for lab experiments. It is relatively easy to synthesize, and can be used as a model compound for studying the structure and reactivity of aldehydes and ketones. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, this compound is not water soluble, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the research and development of 5-methyl-4-methylidenehexanal. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, further research into the structure and reactivity of this compound could lead to the development of new compounds with unique properties.

Synthesis Methods

5-methyl-4-methylidenehexanal can be synthesized by several methods. The most common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphonium salt. The reaction produces an alkene and a phosphine oxide, which can then be hydrolyzed to yield this compound. Other methods for the synthesis of this compound include the condensation of an aldehyde with a ketone, the reaction of an aldehyde with an alkyne, and the reaction of an aldehyde with an alkyl halide.

properties

IUPAC Name

5-methyl-4-methylidenehexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)8(3)5-4-6-9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKWPXLVDAICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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